[1,1'-Biphenyl]-3-ylmethanol
Overview
Description
[1,1’-Biphenyl]-3-ylmethanol is an organic compound characterized by a biphenyl structure with a hydroxymethyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-ylmethanol typically involves the Grignard reaction. One common method is the reaction of 3-bromobiphenyl with formaldehyde in the presence of magnesium to form the Grignard reagent, which is then hydrolyzed to yield [1,1’-Biphenyl]-3-ylmethanol. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-ylmethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3-ylmethanol can undergo oxidation reactions to form [1,1’-Biphenyl]-3-carboxaldehyde or [1,1’-Biphenyl]-3-carboxylic acid.
Reduction: Reduction of [1,1’-Biphenyl]-3-ylmethanol can yield [1,1’-Biphenyl]-3-ylmethane.
Substitution: The hydroxyl group in [1,1’-Biphenyl]-3-ylmethanol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: [1,1’-Biphenyl]-3-carboxaldehyde, [1,1’-Biphenyl]-3-carboxylic acid.
Reduction: [1,1’-Biphenyl]-3-ylmethane.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
[1,1’-Biphenyl]-3-ylmethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-ylmethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
Biphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
[1,1’-Biphenyl]-4-ylmethanol: Similar structure but with the hydroxymethyl group at a different position, leading to different reactivity and applications.
[1,1’-Biphenyl]-3-carboxylic acid: An oxidized form of [1,1’-Biphenyl]-3-ylmethanol with different chemical properties and uses.
Uniqueness: [1,1’-Biphenyl]-3-ylmethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(3-phenylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUZZTGZDPJWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345302 | |
Record name | 3-Biphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69605-90-9 | |
Record name | 3-Biphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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